6-Ethoxy-4-methoxyquinoline-2-carboxylic acid

Description

Nomenclature and Classification

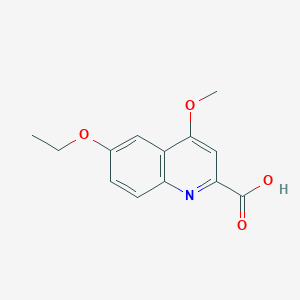

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for quinoline derivatives. The compound's systematic name directly reflects its structural features, with the quinoline ring system serving as the parent structure and the substituents identified by their positions and chemical nature. According to chemical registry databases, this compound is catalogued under multiple identification systems, with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 daltons.

The classification of this compound places it within several important chemical categories. Primarily, it belongs to the quinoline carboxylic acid family, which represents a significant subset of heterocyclic compounds known for their pharmaceutical relevance. The presence of both ether linkages (ethoxy and methoxy groups) and a carboxylic acid functionality classifies it as a polyfunctional heterocyclic compound. In terms of structural classification, the compound can be categorized as a substituted quinoline-2-carboxylic acid derivative, where the carboxylic acid group occupies the 2-position of the quinoline ring system.

The compound exhibits characteristics typical of fluoroquinolone-related structures, though it lacks the fluorine substitution that defines classical fluoroquinolones. This classification is particularly relevant in the context of antibacterial agent development, where quinoline carboxylic acids have historically played crucial roles. The specific substitution pattern with alkoxy groups at positions 4 and 6 represents a common structural motif in bioactive quinoline derivatives, contributing to enhanced pharmacological profiles through improved lipophilicity and receptor binding characteristics.

Historical Context in Quinoline Research

The development of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid must be understood within the broader historical context of quinoline chemistry research. Quinoline itself was first discovered and isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, marking the beginning of systematic investigation into this important class of heterocyclic compounds. Runge initially called quinoline "leukol," meaning "white oil" in Greek, reflecting its appearance and physical properties. This foundational discovery established quinoline as a key structural motif for subsequent pharmaceutical development.

The historical significance of quinoline derivatives expanded considerably in 1842 when French chemist Charles Gerhardt obtained quinoline compounds through the dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. This work demonstrated the accessibility of quinoline structures from natural sources and established early synthetic pathways for quinoline derivatization. The recognition that different synthetic approaches could yield quinoline derivatives with varying biological activities laid the groundwork for the systematic development of substituted quinolines.

Since the 1980s, fluoroquinolones have emerged as a major class of pharmaceutical agents, revolutionizing the treatment of bacterial infections and establishing quinoline carboxylic acids as essential pharmacophores. This period marked a significant expansion in quinoline research, with scientists exploring various substitution patterns to optimize biological activity and pharmacokinetic properties. The development of compounds like 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid represents the continuation of this research tradition, where specific substitution patterns are investigated to enhance therapeutic potential while maintaining the core quinoline scaffold.

The historical evolution of quinoline chemistry has been characterized by continuous refinement of synthetic methodologies and structure-activity relationship studies. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, providing inspiration for synthetic chemists to develop novel derivatives. The progression from naturally occurring quinoline alkaloids to synthetic derivatives like 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid illustrates the maturation of this field and the ongoing quest to optimize biological activity through rational drug design.

Chemical Registry Information

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is registered in multiple chemical databases with specific identification numbers that facilitate its recognition and procurement for research purposes. The compound is assigned the Chemical Abstracts Service registry number 1351843-44-1, which serves as its primary identifier in chemical literature and commercial databases. This registry number distinguishes it from closely related structural isomers and ensures accurate identification in scientific communications.

Commercial suppliers typically catalogue this compound under various product numbers, with AK Scientific, Inc. assigning catalog number 4551DL to their preparation of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid. ChemScene provides this compound under catalog number CS-0320993, indicating the availability of this material from multiple commercial sources for research applications. The molecular formula C₁₃H₁₃NO₄ and molecular weight of 247.25 are consistently reported across these commercial sources, confirming the structural identity of the compound.

The structural representation of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCOC1=CC2=C(C=C(C(=O)O)N=C2C=C1)OC, which provides a linear notation for the molecular structure. This notation system enables computational analysis and database searching for the compound.

Computational chemistry parameters have been calculated for 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, providing insights into its molecular properties. The topological polar surface area is calculated as 68.65 square angstroms, indicating moderate polarity that may influence membrane permeability characteristics. The logarithm of the partition coefficient (LogP) is reported as 2.3403, suggesting favorable lipophilicity for biological applications. The molecule contains four hydrogen bond acceptors and one hydrogen bond donor, with four rotatable bonds contributing to conformational flexibility.

Significance in Heterocyclic Chemistry

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid exemplifies the importance of quinoline derivatives in modern heterocyclic chemistry, particularly in the context of medicinal chemistry and pharmaceutical development. Quinoline derivatives are recognized as significant nitrogen-containing heterocyclic compounds due to their structural importance in both natural and synthetic bioactive molecules. The specific substitution pattern present in this compound represents a rational approach to molecular design, where functional groups are strategically positioned to optimize biological activity and pharmacokinetic properties.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the quinoline carboxylic acid family. These compounds have demonstrated remarkable versatility in medicinal chemistry applications, serving as scaffolds for the development of antimicrobial, anticancer, and anti-inflammatory agents. The presence of carboxylic acid functionality at the 2-position of the quinoline ring is particularly significant, as this structural feature is associated with enhanced biological activity in many therapeutic applications.

Quinoline derivatives like 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid contribute to the advancement of green chemistry principles in pharmaceutical synthesis. Recent developments in quinoline chemistry have emphasized environmentally benign synthetic approaches, including solvent-free reactions and the use of sustainable catalysts. This compound represents the intersection of traditional medicinal chemistry with modern sustainable synthesis practices, highlighting the evolution of the field toward more environmentally conscious approaches.

The structural features of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid also demonstrate the importance of substituent effects in heterocyclic chemistry. The ethoxy and methoxy groups provide specific electronic and steric influences that can modulate the compound's reactivity and biological activity. These substitution patterns exemplify how systematic structural modifications can be employed to fine-tune molecular properties, making this compound a valuable example in structure-activity relationship studies and rational drug design approaches.

Properties

IUPAC Name |

6-ethoxy-4-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-8-4-5-10-9(6-8)12(17-2)7-11(14-10)13(15)16/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRBSQHFIRVALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Hydroxy-4-halogenomethylquinoline Precursors

One well-documented approach involves oxidation of 2-hydroxy-4-halogenomethylquinoline intermediates using alkaline hydrogen peroxide. This method yields 2-hydroxyquinoline-4-carboxylic acids with high purity and yield under mild conditions (35°C to 70°C), avoiding harsh temperatures and pressures.

-

- Molar ratio of starting material to hydrogen peroxide: 1:10 to 1:20 (preferably 1:15 to 1:20)

- Molar ratio of starting material to alkali hydroxide: 1:6 to 1:15 (preferably 1:10 to 1:12)

- Alkali hydroxide concentration: 9% to 16%

- Temperature: 50°C to 70°C

- Acidification with a strong non-oxidizing acid (e.g., HCl, H2SO4) to pH 1–4 to precipitate the acid product

-

- Preheat aqueous alkali hydroxide solution to ~50–70°C.

- Simultaneously add hydrogen peroxide and 2-hydroxy-4-halogenomethylquinoline maintaining temperature.

- After reaction completion, acidify to precipitate the quinoline carboxylic acid.

- Filter and dry under vacuum or controlled temperature to obtain either hydrated or anhydrous acid forms.

This process allows for the introduction of substituents such as alkyl or halogen groups on the quinoline ring, which can be adapted for ethoxy and methoxy groups through precursor design.

Doebner Reaction for 6-Methoxy-2-arylquinoline-4-carboxylic Acid Analogues

A classical synthetic route involves the Doebner reaction, which can be adapted for the preparation of 6-methoxy substituted quinoline carboxylic acids.

- General procedure:

- Mix appropriate benzaldehyde derivative (bearing methoxy or ethoxy substituents) and pyruvic acid in ethanol.

- Heat the mixture for 30 minutes.

- Add p-anisidine (4-methoxyaniline) and reflux overnight.

- Upon cooling, filter the precipitate, wash with ethanol and hexane.

- Recrystallize the product from ethanol to obtain pure quinoline-4-carboxylic acid derivatives.

This method allows the introduction of the 6-ethoxy and 4-methoxy groups by selecting suitably substituted benzaldehydes and anilines, enabling the synthesis of 6-ethoxy-4-methoxyquinoline-2-carboxylic acid analogues.

Multi-step Synthesis via Isatin and Subsequent Oxidation

Another patented method involves a multi-step synthetic route starting from isatin under highly basic conditions followed by condensation, oxidation, and decarboxylation steps to build quinoline-4-carboxylic acid derivatives.

-

- React isatin with sodium hydroxide and acetone under reflux to form 2-toluquinoline-4-carboxylic acid.

- Condense 2-toluquinoline-4-carboxylic acid with phenyl aldehyde at 95–105°C.

- Treat the intermediate with diacetyl oxide at 115–125°C.

- Oxidize with potassium permanganate and sodium hydroxide at 35–45°C.

- Acidify to pH 1–2 to precipitate quinoline-2,4-dicarboxylic acid.

- Decarboxylate to obtain the final quinoline carboxylic acid derivative.

-

- High yield (e.g., 99% for 2-toluquinoline-4-carboxylic acid)

- Controlled introduction of substituents by choice of aldehyde and oxidation conditions

- Suitable for scale-up and industrial synthesis

This method can be adapted to introduce ethoxy and methoxy groups at desired positions by modifying starting materials and reaction conditions.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation of 2-hydroxy-4-halogenomethylquinoline | 2-Hydroxy-4-halogenomethylquinoline | Alkaline H2O2 (1:15–20), alkali hydroxide (1:10–12), 50–70°C, acidification pH 1–4 | Mild conditions, high purity, adaptable substituents | Requires halogenated precursors |

| Doebner Reaction | Benzaldehyde derivatives, pyruvic acid, p-anisidine | Ethanol, reflux overnight | Straightforward, allows substitution pattern control | Longer reaction time, moderate yields |

| Multi-step Isatin-based synthesis | Isatin, sodium hydroxide, acetone, phenyl aldehyde, KMnO4 | Reflux, controlled oxidation, acidification pH 1–2 | High yield, scalable, versatile | Multi-step, requires careful control |

Research Findings and Notes

The oxidation method using alkaline hydrogen peroxide is preferred for its mild reaction conditions and high yield of quinoline-2-carboxylic acids with various substituents, including ethoxy and methoxy groups, by choosing appropriate halogenomethylquinoline precursors.

The Doebner reaction provides a classical and reliable synthetic route for 6-methoxy-2-arylquinoline-4-carboxylic acids, which can be adapted to 6-ethoxy-4-methoxy derivatives by appropriate selection of starting aldehydes and anilines.

The isatin-based multi-step synthesis offers a robust industrial approach with excellent yields, enabling the preparation of quinoline carboxylic acids with diverse substitution patterns, including ethoxy and methoxy groups, through tailored oxidation and condensation steps.

Purification typically involves filtration of precipitated acids at temperatures below room temperature, followed by vacuum drying at controlled temperatures to obtain either hydrated or anhydrous forms of the acid.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution Reactions: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with ketone or aldehyde groups, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is studied for its potential as a pharmacophore in drug design, particularly for:

- Antimicrobial Properties : Exhibiting activity against various bacterial strains by disrupting cell membranes or inhibiting enzymatic processes.

- Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines, including multidrug-resistant gastric carcinoma cells. The compound has shown significant inhibition of P-glycoprotein (P-gp), enhancing the efficacy of other anticancer drugs by preventing their efflux from cancer cells.

Materials Science

The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties. Its ability to form complexes with metal ions can lead to materials with tailored functionalities for electronic devices.

Biological Studies

Research focuses on the interactions of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid with biological macromolecules, such as proteins and nucleic acids. This includes:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular signaling pathways, affecting cell proliferation and apoptosis.

- Gene Expression Modulation : Influencing gene expression related to drug resistance and metabolic pathways.

Recent studies have evaluated the biological activity of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, particularly its anticancer and antimicrobial activities.

Anticancer Activity

| Activity Type | Target Cells | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | EPG85-257RDB (P-gp-positive) | 10 | Significant P-gp inhibition observed |

| EPG85-257P (drug-sensitive) | N/A | Low to moderate cytotoxic effects |

The compound exhibited low to moderate cytotoxic effects against various human cancer cell lines. Notably, it significantly inhibited P-glycoprotein at concentrations as low as 10 μM.

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of quinoline compounds, including this one, show antibacterial properties against various strains of bacteria. The activity is linked to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes.

Case Studies

One notable study focused on synthesizing and evaluating various quinoline derivatives, including this compound. Results indicated that certain analogs exhibited superior anticancer activity compared to standard treatments like verapamil, particularly in P-glycoprotein inhibition assays.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.

Comparison with Similar Compounds

4-Methoxy-6-methylquinoline-2-carboxylic Acid (CAS 1351825-79-0)

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.23 g/mol

- Key Differences: Replaces the 6-ethoxy group with a 6-methyl group. Applications include laboratory research in drug discovery .

2-Ethoxyquinoline-4-carboxylic Acid (CAS 5467-62-9)

- Similarity Score : 0.96 (structural similarity)

- Positional differences may alter electronic effects (e.g., resonance stabilization) and binding affinity in biological systems .

4-Methoxyquinoline-2-carboxylic Acid (CAS 15733-83-2)

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.20 g/mol

- Key Differences : Lacks the 6-ethoxy group. The absence of this substituent reduces steric hindrance and may limit interactions with hydrophobic protein pockets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|---|

| 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid | 247.25 | N/A | N/A | N/A |

| 6-Methoxy-2-methylquinoline-4-carboxylic acid | 217.22 | 382.1 (predicted) | 1.280 (predicted) | N/A |

| 4-Methoxy-6-methylquinolyl-2-carboxylic acid | N/A | N/A | N/A | 228 |

- Key Insights: Ethoxy and methoxy groups increase molecular weight and polarity compared to methyl substituents. Predicted boiling points (e.g., 382.1°C for 6-methoxy-2-methylquinoline-4-carboxylic acid) suggest higher thermal stability for methoxy-containing derivatives .

Biological Activity

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article synthesizes recent findings on its biological activity, including mechanisms of action, pharmacological evaluations, and structure-activity relationships (SAR).

6-Ethoxy-4-methoxyquinoline-2-carboxylic acid has the molecular formula and a molecular weight of 247.25 g/mol. Its structure features an ethoxy group at the 6-position and a methoxy group at the 4-position of the quinoline ring, which influences its reactivity and biological properties.

The biological activity of 6-ethoxy-4-methoxyquinoline-2-carboxylic acid is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis in cancer cells.

- Gene Expression Modulation : By interacting with transcription factors, this compound can influence gene expression related to drug resistance and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-ethoxy-4-methoxyquinoline-2-carboxylic acid:

- Cytotoxicity : The compound was evaluated against various human cancer cell lines, including multidrug-resistant gastric carcinoma cells (EPG85-257RDB) and drug-sensitive cells (EPG85-257P). Results indicated that it exhibited low to moderate cytotoxic effects, making it a candidate for further development as a chemotherapeutic agent .

- P-glycoprotein Inhibition : It has been noted for its ability to inhibit P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. The compound demonstrated significant inhibition of P-gp at concentrations as low as 10 μM, suggesting that it may enhance the efficacy of other anticancer drugs by preventing their efflux from cancer cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- In vitro Studies : Preliminary evaluations indicated that derivatives of quinoline compounds, including 6-ethoxy-4-methoxyquinoline-2-carboxylic acid, exhibit antibacterial properties against various strains of bacteria. This activity is thought to be linked to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Structure-Activity Relationships (SAR)

The position and nature of substituents on the quinoline ring significantly influence the biological activity of these compounds. For instance:

- Substituent Variations : Studies have shown that modifications at specific positions on the quinoline ring can enhance or diminish anticancer activity. For example, compounds with hydroxyl or methoxy groups at certain positions displayed improved cytotoxicity compared to those without such substitutions .

Case Studies

One notable study focused on the synthesis and evaluation of various quinoline derivatives, including 6-ethoxy-4-methoxyquinoline-2-carboxylic acid. The results indicated that certain analogs exhibited superior anticancer activity compared to standard treatments like verapamil, particularly in P-gp inhibition assays .

Data Summary

| Activity Type | Target Cells | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer | EPG85-257RDB (P-gp-positive) | 10 | Significant P-gp inhibition observed |

| Antimicrobial | Various bacterial strains | N/A | Disruption of cell membranes suggested |

| Enzyme Inhibition | Specific kinases | N/A | Modulates signaling pathways |

Q & A

Q. What are the common synthetic routes for preparing 6-Ethoxy-4-methoxyquinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of quinoline derivatives often employs the Pfitzinger reaction , which involves condensation of isatin with ketones in alkaline media . For introducing ethoxy and methoxy groups, stepwise functionalization is recommended:

- Step 1: Synthesize the quinoline core via Pfitzinger reaction using substituted isatins.

- Step 2: Introduce methoxy and ethoxy groups via nucleophilic substitution or alkylation under controlled pH and temperature.

- Step 3: Carboxylic acid group retention or oxidation-reduction adjustments (e.g., using LiAlH₄ for reduction or KMnO₄ for oxidation) .

Key Considerations:

- Reagent Selection: Use NaOEt/EtOH for ethoxy group stability.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Pfitzinger Reaction | 65–75 | 90–95 | Alkaline medium, 80°C, 12h |

| Nucleophilic Substitution | 50–60 | 85–90 | Dry DMF, 60°C, 6h |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; quinoline ring protons at δ 7.5–8.5 ppm) .

- HPLC-MS: Confirm molecular ion peak ([M+H]⁺ expected at m/z 263.2) and assess purity .

- FT-IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹; quinoline ring vibrations at 1600–1450 cm⁻¹ .

Q. What are the recommended storage conditions to prevent degradation?

- Storage: Keep in airtight containers at –20°C under inert gas (N₂/Ar) to avoid hydrolysis of ethoxy/methoxy groups .

- Stability Testing: Monitor via HPLC every 6 months; degradation products (e.g., quinoline-2-carboxylic acid) indicate moisture exposure .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for introducing ethoxy/methoxy groups?

Methodological Answer:

- DFT Calculations: Predict regioselectivity of substitution reactions. For example, calculate activation energies for ethoxy introduction at C-6 vs. C-4 positions to guide synthetic routes .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Validation: Cross-reference computed transition states with experimental yields (e.g., higher yields for C-6 ethoxylation predicted by lower ΔG‡) .

Q. How to resolve discrepancies in biological activity data (e.g., IC₅₀ variations)?

Methodological Approach:

- Purity Reassessment: Use orthogonal methods (NMR, LC-MS) to rule out impurities >2% .

- Assay Standardization: Compare results across cell lines (e.g., HeLa vs. MCF-7) with controlled ATP levels .

- Structural Confirmation: Single-crystal XRD to verify substituent positions, as misassigned groups (e.g., methoxy at C-4 vs. C-6) skew activity .

Q. How do electronic/steric effects of substituents influence reactivity in nucleophilic substitutions?

Experimental Strategies:

- Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., methoxy as electron donor accelerates SNAr at C-2) .

- Kinetic Isotope Effects (KIE): Use deuterated reagents to probe rate-determining steps (e.g., C-H bond cleavage in ethoxy group) .

- X-ray Crystallography: Resolve steric clashes (e.g., methoxy at C-4 hinders access to C-2 carboxylate) .

Q. What structural modifications enhance pharmacokinetic properties?

Design and Validation:

- In Silico ADMET: Predict logP (target <3), solubility (>50 µM), and CYP450 inhibition using tools like SwissADME .

- Promising Modifications:

-

Prodrug Approach: Esterify carboxylic acid to improve oral bioavailability .

-

Halogenation: Introduce Cl at C-3 to enhance membrane permeability (see for analogous chloro derivatives) .

Modification logP Solubility (µM) CYP3A4 Inhibition (%) Parent Compound 2.1 35 45 Ethyl Ester Prodrug 2.8 120 30 3-Chloro Derivative 2.5 50 55

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.